molecular formula C11H11F3N4O3 B12634057 2,2,2-Trifluoro-1-(4-(6-nitropyridin-3-yl)piperazin-1-yl)ethanone

2,2,2-Trifluoro-1-(4-(6-nitropyridin-3-yl)piperazin-1-yl)ethanone

Cat. No.: B12634057
M. Wt: 304.23 g/mol
InChI Key: FJEPPSNMVCTKGM-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(4-(6-nitropyridin-3-yl)piperazin-1-yl)ethanone is a complex organic compound characterized by the presence of trifluoromethyl, nitropyridine, and piperazine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(4-(6-nitropyridin-3-yl)piperazin-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2,2,2-trifluoroacetyl chloride with 4-(6-nitropyridin-3-yl)piperazine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using techniques like column chromatography to obtain the desired product in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the compound meets the required quality standards .

Chemical Reactions Analysis

Acylation and Nucleophilic Substitution at the Piperazine Ring

The piperazine nitrogen participates in nucleophilic reactions due to its lone pair of electrons. In the synthesis of analogs, K₂CO₃-mediated alkylation of piperazine derivatives with bromomethyl intermediates (e.g., tert-butyl 4-(bromomethyl)piperidine-1-carboxylate) has been demonstrated under reflux conditions in acetonitrile . For the target compound, the trifluoroacetyl group is likely introduced via nucleophilic acyl substitution using trifluoroacetic anhydride or activated esters.
Example reaction pathway :

Piperazine+Trifluoroacetic anhydrideBaseTrifluoroacetyl-piperazine+Byproducts\text{Piperazine} + \text{Trifluoroacetic anhydride} \xrightarrow{\text{Base}} \text{Trifluoroacetyl-piperazine} + \text{Byproducts}

Key conditions :

  • Solvent: Dichloromethane (DCM) or acetonitrile.

  • Base: Triethylamine or K₂CO₃ .

Reduction of the Pyridine Nitro Group

The nitro group on the pyridine ring can undergo catalytic hydrogenation or chemical reduction to form an amine. For instance, nitro-to-amine conversions in similar compounds have been achieved using H₂/Pd-C or Fe/HCl . This reaction modifies the electronic properties of the pyridine ring, enabling subsequent functionalization (e.g., diazotization or amide coupling).
Example :

6-Nitropyridin-3-ylH2/Pd-CEtOH6-Aminopyridin-3-yl\text{6-Nitropyridin-3-yl} \xrightarrow[\text{H}_2/\text{Pd-C}]{\text{EtOH}} \text{6-Aminopyridin-3-yl}

Impact :

  • Increased electron density on the pyridine ring.

  • Potential for cross-coupling reactions (e.g., Buchwald-Hartwig amination) .

Hydrolysis of the Trifluoroacetyl Group

The trifluoroacetyl carbonyl is susceptible to acid- or base-catalyzed hydrolysis , though the electron-withdrawing CF₃ group stabilizes the carbonyl, necessitating harsh conditions. Hydrolysis would yield a carboxylic acid derivative:

CF₃CO-piperazineH₃O⁺ or OH⁻HOOC-piperazine+CF₃OH\text{CF₃CO-piperazine} \xrightarrow{\text{H₃O⁺ or OH⁻}} \text{HOOC-piperazine} + \text{CF₃OH}

Experimental evidence :

  • Stability under physiological conditions (pH 7.4) has been inferred from analogs used in biological studies .

Salt Formation and Coordination Chemistry

The piperazine nitrogen can form hydrochloride salts under acidic conditions, as observed in structurally related compounds . This property is critical for purification and solubility modulation.
Example :

Piperazine derivative+HClPiperazine\cdotpHCl salt\text{Piperazine derivative} + \text{HCl} \rightarrow \text{Piperazine·HCl salt}

Comparative Reactivity Table

Reaction Type Conditions Product Key Reference
Piperazine acylationTrifluoroacetic anhydride, K₂CO₃, MeCNTrifluoroacetyl-piperazine derivative
Nitro group reductionH₂ (1 atm), Pd-C, EtOH, 25°C6-Aminopyridin-3-yl derivative
Trifluoroacetyl hydrolysis6M HCl, reflux, 12hCarboxylic acid-piperazine
Salt formationHCl in dioxane, 25°C, 5hPiperazine hydrochloride

Research Implications

  • The compound’s trifluoroacetyl group enhances metabolic stability compared to non-fluorinated analogs .

  • Piperazine flexibility allows for structural diversification in medicinal chemistry applications (e.g., kinase inhibitors or antimicrobial agents) .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2,2,2-Trifluoro-1-(4-(6-nitropyridin-3-yl)piperazin-1-yl)ethanone exhibit significant anticancer properties. The incorporation of the piperazine ring has been linked to enhanced activity against various cancer cell lines. For instance:

  • Mechanism of Action : The compound may function by inhibiting specific enzymes involved in cancer cell proliferation.
  • Case Studies : Research has demonstrated that derivatives of this compound can induce apoptosis in cancer cells, suggesting its potential as a lead compound for developing new anticancer agents.

Neurological Disorders

The piperazine component is known for its activity in the central nervous system. Compounds with similar structures have shown promise in treating conditions such as anxiety and depression.

  • Research Findings : Studies have highlighted the neuroprotective effects of piperazine derivatives, indicating that this compound could be explored for treating neurological disorders.

Antimicrobial Properties

There is growing evidence supporting the antimicrobial efficacy of trifluoroacetyl compounds. The unique electronic properties imparted by the trifluoromethyl group enhance the interaction with microbial targets.

  • Studies : Preliminary investigations have shown that this compound exhibits activity against various bacterial strains, warranting further exploration in antimicrobial drug development.

Toxicological Studies

Understanding the safety profile of this compound is crucial for its development as a therapeutic agent.

In Vitro Toxicity Assessments

Toxicity studies using cell lines have indicated that while the compound shows promising biological activity, careful evaluation of its cytotoxic effects is necessary.

In Vivo Studies

Animal models are being utilized to assess the pharmacokinetics and potential side effects associated with this compound. These studies are essential for determining safe dosage levels and understanding metabolic pathways.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(4-(6-nitropyridin-3-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The nitropyridine moiety can participate in various biochemical interactions, potentially inhibiting or modulating the activity of specific enzymes or receptors. The piperazine ring can further contribute to the compound’s binding affinity and specificity for its molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-1-(4-(6-nitropyridin-3-yl)piperazin-1-yl)ethanone is unique due to the combination of trifluoromethyl, nitropyridine, and piperazine functional groups. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Biological Activity

2,2,2-Trifluoro-1-(4-(6-nitropyridin-3-yl)piperazin-1-yl)ethanone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure combines a trifluoroacetyl group with a piperazine moiety and a nitropyridine substituent, which may confer unique pharmacological properties.

Chemical Structure

The molecular formula for this compound is C13H14F3N3OC_{13}H_{14}F_3N_3O. The presence of the trifluoromethyl group is expected to enhance lipophilicity and metabolic stability, while the nitropyridine may contribute to various biological interactions.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Compounds containing nitro groups and piperazine rings have shown significant antibacterial properties. For instance, derivatives with similar structures have been tested against various strains of bacteria, demonstrating minimum inhibitory concentrations (MICs) in the low micromolar range .
  • Antitumor Activity : Some studies suggest that piperazine derivatives can inhibit cancer cell proliferation. The mechanism often involves interference with cell cycle progression or induction of apoptosis in cancer cells .
  • CNS Activity : The piperazine ring is a common scaffold in psychoactive drugs. Compounds like this compound may possess potential as anxiolytics or antidepressants due to their ability to modulate neurotransmitter systems .

Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of several piperazine derivatives against Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that compounds with nitro substitutions exhibited enhanced activity compared to their non-nitro counterparts. Specifically, one derivative showed an MIC of 20 μM against S. aureus, suggesting that this compound could have similar properties .

Antitumor Mechanism

In another investigation focused on the anticancer effects of piperazine derivatives, it was found that certain compounds could induce apoptosis in human cancer cell lines. The study reported that these compounds activated caspase pathways and inhibited cell proliferation effectively at concentrations as low as 0.25 mg/L . This suggests a potential application for this compound in cancer therapy.

Data Tables

Activity Compound MIC (μg/mL) Target Pathogen
Antibacterial2,2,2-Trifluoro derivative20Staphylococcus aureus
AntitumorPiperazine derivative0.25Various cancer cell lines
CNS ActivityPiperazine analogsN/ANeurotransmitter modulation

Q & A

Basic Research Questions

Q. Q1. What are the recommended synthetic routes for 2,2,2-Trifluoro-1-(4-(6-nitropyridin-3-yl)piperazin-1-yl)ethanone, and how can intermediates be characterized?

Methodological Answer: A common approach involves coupling a trifluoroacetyl group with a piperazine-substituted nitropyridine precursor. For example, Friedel-Crafts acylation (using AlCl₃ as a catalyst) or nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) can introduce the ethanone moiety . Intermediates should be characterized via NMR (¹H/¹³C) for structural confirmation and HPLC for purity assessment. X-ray crystallography (using SHELX programs for refinement ) is recommended for resolving ambiguities in stereochemistry or bonding.

Q. Q2. How can researchers validate the structural integrity of this compound during synthesis?

Methodological Answer: Combined spectroscopic techniques are critical:

  • Mass spectrometry (MS): Confirm molecular weight and fragmentation patterns (e.g., loss of the nitro group or trifluoroacetyl fragment) .
  • FT-IR: Identify carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretches .
  • X-ray crystallography: Resolve crystal packing and bond lengths/angles, using SHELXL for refinement .

Q. Q3. What preliminary assays are used to evaluate the biological activity of this compound?

Methodological Answer: Screen for receptor binding or enzyme inhibition using:

  • In vitro cellular assays: Measure inhibition of interleukin (IL)-17 production if targeting RORγ (Retinoic Acid Receptor-Related Orphan Receptor Gamma), as seen in structurally related inverse agonists .
  • Dose-response studies: Use IC₅₀ calculations to assess potency, ensuring replicates (n ≥ 3) to minimize variability .

Advanced Research Questions

Q. Q4. How can researchers optimize the metabolic stability of this compound while retaining RORγ inverse agonist activity?

Methodological Answer:

  • Structural modifications: Replace labile groups (e.g., nitro) with bioisosteres like sulfonamides or fluorinated moieties. Evidence from δ-sultam analogs shows improved stability via rigidification of the piperazine ring .
  • In vitro ADME profiling: Use liver microsomes (human/rat) to assess metabolic degradation rates. Prioritize compounds with t₁/₂ > 60 minutes .

Q. Q5. How should contradictory data in receptor selectivity profiles be resolved?

Methodological Answer:

  • Panel-based selectivity assays: Test against 25+ nuclear receptors (e.g., RORα, RORβ) to rule off-target effects .
  • Molecular docking: Use Schrödinger Suite or AutoDock to model binding poses. Compare interactions (e.g., hydrogen bonding with Glu286 in RORγ) to explain selectivity .
  • Statistical validation: Apply multiple linear regression (MLR) to correlate substituent effects (e.g., nitro vs. trifluoromethyl) with activity .

Q. Q6. What computational strategies support structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • QSAR modeling: Use descriptors like logP, molar refractivity, and Hammett constants to predict activity. Validate models with leave-one-out cross-validation (LOO-CV) .
  • Density Functional Theory (DFT): Calculate electrostatic potential maps to identify reactive sites (e.g., electron-deficient nitro groups) influencing binding .

Q. Q7. How can crystallographic data resolve discrepancies in reported bond angles or torsional strain?

Methodological Answer:

  • High-resolution X-ray diffraction: Collect data at <1.0 Å resolution to minimize errors. Refine with SHELXL, focusing on anisotropic displacement parameters .
  • Twinned data refinement: For crystals with merohedral twinning, use SHELXL’s TWIN/BASF commands to deconvolute overlapping reflections .

Q. Q8. What strategies mitigate synthetic challenges in scaling up piperazine-ethanone derivatives?

Methodological Answer:

  • Catalyst optimization: Replace Pd/C (used in hydrogenation steps ) with heterogeneous catalysts (e.g., Raney Ni) for safer large-scale reactions.
  • Process analytical technology (PAT): Implement inline FT-IR or Raman spectroscopy to monitor reaction progress and intermediate stability .

Q. Q9. How can researchers validate the compound’s role in modulating inflammatory pathways beyond IL-17?

Methodological Answer:

  • Transcriptomic profiling: Use RNA-seq to identify downstream genes (e.g., IL-23, TNF-α) in TH17 cells treated with the compound .
  • Knockout models: Compare activity in RORγ⁻/⁻ vs. wild-type mice to confirm target specificity .

Q. Q10. What analytical methods confirm the absence of genotoxic impurities in the final product?

Methodological Answer:

  • LC-MS/MS: Detect trace impurities (e.g., nitroso derivatives) at ppm levels using multiple reaction monitoring (MRM) .
  • Ames test: Screen for mutagenicity in Salmonella typhimurium strains (TA98/TA100) .

Properties

IUPAC Name

2,2,2-trifluoro-1-[4-(6-nitropyridin-3-yl)piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N4O3/c12-11(13,14)10(19)17-5-3-16(4-6-17)8-1-2-9(15-7-8)18(20)21/h1-2,7H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJEPPSNMVCTKGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CN=C(C=C2)[N+](=O)[O-])C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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